[4-[(Z)-[3-(2-aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylbenzenesulfonic acid [4-[(Z)-[3-(2-aminoethyl)-2,4-diketo-thiazolidin-5-ylidene]methyl]-2-methoxy-phenyl] ester;hydrochloride: is a complex organic compound with a unique structure that combines a sulfonic acid group, a thiazolidine ring, and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting with the preparation of 2,5-dimethylbenzenesulfonic acid. This can be achieved through the sulfonation of 2,5-dimethylbenzene using concentrated sulfuric acid. The resulting sulfonic acid is then esterified with 4-[(Z)-[3-(2-aminoethyl)-2,4-diketo-thiazolidin-5-ylidene]methyl]-2-methoxy-phenol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the desired ester .
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonic acid group, converting it to a sulfonate or sulfinate.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride and conditions such as elevated temperatures or acidic environments.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfonates, sulfinates.
Substitution: Nitro, halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.
Biology: In biological research, it may be used to study enzyme interactions, protein binding, and cellular uptake mechanisms due to its unique structural features.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, dyes, and polymers, where its unique functional groups provide specific reactivity and properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and aminoethyl group are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The sulfonic acid group enhances solubility and facilitates cellular uptake, allowing the compound to exert its effects within biological systems.
Comparison with Similar Compounds
- 2,4-Dimethylbenzenesulfonic acid
- 2,5-Dimethylbenzenesulfonic acid
- 4-Methylbenzenesulfonic acid
Comparison: Compared to these similar compounds, [4-[(Z)-[3-(2-aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate is unique due to the presence of the thiazolidine ring and aminoethyl group. These additional functional groups provide enhanced reactivity and specificity in chemical and biological applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C21H22N2O6S2 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[4-[(Z)-[3-(2-aminoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C21H22N2O6S2/c1-13-4-5-14(2)19(10-13)31(26,27)29-16-7-6-15(11-17(16)28-3)12-18-20(24)23(9-8-22)21(25)30-18/h4-7,10-12H,8-9,22H2,1-3H3/b18-12- |
InChI Key |
XTFLFSBYKYFWNZ-PDGQHHTCSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCN)OC |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CCN)OC |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=O)S3)CCN)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.